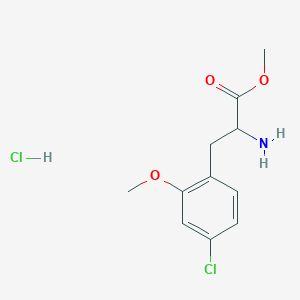

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO3 It is commonly used in various scientific research applications due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction: The acylated product is then reduced to form the corresponding alcohol.

Amination: The alcohol is converted to an amine through a reaction with ammonia or an amine source.

Esterification: The amine is then esterified with methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors

Activité Biologique

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClNO3 |

| Molecular Weight | 280.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1822457-18-0 |

The compound features an amino group and a chloro-methoxy substituted phenyl ring, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is scalable for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity, potentially inhibiting or activating various metabolic pathways. For instance, it may influence cell signaling pathways that regulate apoptosis and cell cycle progression .

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have shown selective activity against Chlamydia species, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

- Anticancer Activity : In a study examining the cytotoxic effects on cancer cell lines, compounds derived from similar scaffolds demonstrated notable inhibition of cell proliferation, indicating potential as anticancer agents .

- Antibacterial Activity : Research has shown that compounds with structural similarities can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function .

- Toxicity Studies : Preliminary studies assessing the toxicity of methyl derivatives indicated that while some exhibited moderate toxicity towards human cells, others showed promising safety profiles, making them suitable candidates for further development .

Comparative Analysis with Related Compounds

To understand the unique biological activities of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, it is beneficial to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| Methyl 2-amino-3-(4-chloro-3-methoxyphenyl)propanoate | Moderate | Low |

| Methyl 2-(4-methoxyphenyl)propanoate | Low | Moderate |

| Methyl 3-(4-methoxyphenyl)propionate | High | High |

This table illustrates that while some related compounds exhibit high antimicrobial activity, they may also possess higher cytotoxicity levels compared to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, highlighting its potential therapeutic advantages .

Propriétés

IUPAC Name |

methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSHRPFBIQJXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.